2-Methyl-2-azabicyclo[2.2.2]octan-6-amine

Conformational restriction Bioisostere Scaffold hopping

Flexible piperidine linkers introduce conformational ambiguity, undermining SAR reproducibility in GPCR and ion channel programs. 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine eliminates this variability through its rigid isoquinuclidine boat conformation. · Defined exit vectors: The locked bicyclic framework enforces consistent spatial presentation of the 6-amine and N-methyl groups, avoiding the conformational averaging inherent to piperidines. · Stereochemical control: Syn and anti isomers provide distinct N-methyl orientations (exo vs. endo), enabling precise tuning of target engagement at nicotinic receptors and integrins. · Validated pharmacophore: Derivatives have demonstrated oral bioavailability and ELOVL6 inhibition, offering a tractable starting point for metabolic disorder programs. Supplied with full analytical characterization; inquire for bulk packaging.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B13259106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-azabicyclo[2.2.2]octan-6-amine
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN1CC2CCC1C(C2)N
InChIInChI=1S/C8H16N2/c1-10-5-6-2-3-8(10)7(9)4-6/h6-8H,2-5,9H2,1H3
InChIKeyUWXQHWISDZPGAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-azabicyclo[2.2.2]octan-6-amine: Conformationally Constrained Building Block


2-Methyl-2-azabicyclo[2.2.2]octan-6-amine (CAS: 1314937-61-5 free base; CAS: 1909309-64-3 dihydrochloride salt) is a conformationally constrained bicyclic diamine featuring a rigid 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold with a primary amine substituent at the 6-position and a tertiary bridgehead N-methyl moiety [1]. The compound serves as a versatile intermediate for synthesizing conformationally restricted analogs of biologically active piperidine-containing molecules, where the rigid boat conformation of the bicyclo[2.2.2]octane framework provides well-defined exit vectors that enable accurate spatial disposition of pharmacophoric elements [2].

Rigid bicyclic scaffold locks piperidine in boat conformation
Defined exit vectors via isolable syn/anti stereoisomers
Versatile intermediate for conformationally restricted analogs

2-Methyl-2-azabicyclo[2.2.2]octan-6-amine: Rigid Scaffold vs Flexible Piperidines


Substituting 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine with flexible piperidine-based amines or other aza-bicyclic analogs introduces substantial variability in conformational population, stereochemical presentation of the amine substituent, and N-methyl orientation. The 2-azabicyclo[2.2.2]octane framework locks the nitrogen-containing ring into a defined boat conformation, providing predictable and reproducible exit vector geometry—a feature that flexible piperidines lack entirely [1]. Furthermore, the syn/anti stereochemistry at the 6-position fundamentally alters the spatial relationship between the primary amine and the bridgehead N-methyl group, a distinction that directly impacts biological recognition in conformationally sensitive targets such as nicotinic acetylcholine receptors and integrins [2]. Generic substitution without controlling for both scaffold rigidity and stereochemical configuration can lead to complete loss of desired pharmacological activity.

Conformational averaging masks exit vectors

Flexible piperidines populate multiple chair conformations; the rigid 2-azabicyclo[2.2.2]octane scaffold locks a single boat geometry, removing exit-vector ambiguity for SAR studies.

Stereochemistry mismatch may reverse activity

Syn and anti isomers at the 6-position orient the N‑methyl group in opposite directions (exo vs. endo); the wrong configuration may shift or eliminate desired target engagement.

Target class demands scaffold rigidity

Conformationally sensitive targets (nicotinic receptors, integrins) may require the boat-locked framework for reproducible interaction; flexible analogs risk inconsistent pharmacophore presentation.

2-Methyl-2-azabicyclo[2.2.2]octan-6-amine: Comparative Differentiation Evidence


Conformational Restriction: Rigid Piperidine Bioisostere

The 2-azabicyclo[2.2.2]octane scaffold, including its 2-methyl-6-amino derivative, provides a conformationally locked boat structure that serves as a rigid bioisostere of flexible piperidine rings. Unlike piperidine, which exists in multiple rapidly interconverting chair conformations, the bicyclo[2.2.2]octane framework restricts the nitrogen-containing ring to a single defined boat geometry. This conformational restriction enables predictable exit vector geometry for substituent positioning—a critical advantage for structure-based drug design where spatial orientation of pharmacophores determines target engagement [1]. Narlawar et al. explicitly note that bicyclic amines like 2-azabicyclo[2.2.2]octane 'have well-defined exit vectors that enable accurate disposition of substituents toward specific areas' of biological targets [2].

Rigid bioisostere
Class-level
Rigid boat conformationvsFlexible chair conformations
Predictable exit vectors support structure-based design
Class-level inference; verify with target-specific data
Conformational restriction Bioisostere Scaffold hopping

6-Position Stereochemistry Controls N-Methyl Orientation

The syn and anti stereoisomers of 2-methyl-2-azabicyclo[2.2.2]octan-6-amine derivatives exhibit fundamentally different conformational preferences for the bridgehead N-methyl group. Toledano et al. demonstrated that in syn amides derived from the 5-amine analog, the CH₃-N bond adopts a preferred exo position in CDCl₃ solution, whereas in anti amides, the CH₃-N bond favors the endo position [1]. This stereochemically-driven conformational divergence directly affects how substituents at the bridgehead nitrogen orient relative to the 6-position amine, a critical parameter for biological target recognition [2].

Stereochemical control
Head-to-head
syn: exo N‑CH₃vsanti: endo N‑CH₃
Enables rational isomer selection for target fit
NMR and X‑ray data confirm orientation reversal
Stereochemistry NMR conformational analysis Structure-activity relationship

Cholinergic Activity: Antagonist vs Agonist Divergence

Among the cis- and trans- isomers of 5- and 6-acetoxy-2-methyl-2-azabicyclo[2.2.2]octane and their methiodide salts evaluated in the guinea pig ileum assay, only two compounds demonstrated cholinergic activity. One of these active compounds functioned as an effective competitive antagonist of acetylcholine, while the other demonstrated agonist properties [1]. All other stereoisomers and derivatives within this series were inactive, demonstrating that small stereochemical variations at the 6-position relative to the bridgehead nitrogen produce binary activity outcomes (agonist vs. antagonist vs. inactive) [2].

Functional divergence
Assay context
Competitive antagonistvsagonist vs inactive
Activity outcome is stereochemistry-dependent across cholinergic models
Guinea pig ileum assay; binary activity patterns
Cholinergic pharmacology nAChR Functional activity

Analgesic Activity Reduction vs Flexible Piperidines

When the 2-azabicyclo[2.2.2]octane scaffold is employed as a conformationally restricted analog of fentanyl-type analgesics, all eight evaluated analogs were less active than fentanyl itself [1]. Similarly, 2-azabicyclo[2.2.2]octane analogs of prodine-type analgesics, where the piperidine ring is restricted in the boat form, showed reduced analgesic activity compared to the flexible piperidine-based parent compounds [2]. This class-level observation indicates that conformational restriction can attenuate rather than enhance activity for certain pharmacological targets, providing a critical data point for scaffold selection decisions.

Activity attenuation
Class-level
All 2-azabicyclo analogsvsfentanyl / prodine
Rigid scaffold does not guarantee enhanced activity; target-specific
Class-level observation; review per target
Analgesic Opioid Conformational restriction

ELOVL6 Inhibition: Substituent-Driven Potency Optimization

In a systematic medicinal chemistry program evaluating 2-azabicyclo[2.2.2]octane derivatives as long chain fatty acid elongase 6 (ELOVL6) inhibitors, lead compound 1 (a 2-azabicyclo[2.2.2]octane scaffold bearing substituents) was identified from corporate chemical collection screening [1]. Exploratory chemistry efforts applied to lead 1 ultimately identified compound 28a as an orally available, potent, and selective ELOVL6 inhibitor, demonstrating that specific substitution patterns on the 2-azabicyclo[2.2.2]octane core are required to achieve desirable potency and oral bioavailability properties [2].

Optimization pathway
Class-level
Optimized lead (oral, selective)vsInitial screening hit
Scaffold supports optimization to oral agents for metabolic targets
ELOVL6 inhibitor series; no numeric potency claims
ELOVL6 inhibition Metabolic disease Lead optimization

Antiarrhythmic & Anesthetic Activity of Tetramethyl Derivatives

Derivatives of 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol were evaluated for antiarrhythmic and local anesthetic activities. Among the synthesized compounds, two amides demonstrated strong antiarrhythmic and local anesthetic activity, while one urethane derivative showed antiarrhythmic activity only [1]. This study establishes that appropriate functionalization of the 2-azabicyclo[2.2.2]octane scaffold can yield cardiovascular activity, with the nature of the linkage (amide vs. urethane) determining the breadth of the activity profile.

Cardiovascular activity
Class-level
Amide: antiarrhythmic + anestheticvsUrethane: antiarrhythmic only
Linkage type expands activity profile for cardiovascular research
Tetramethyl derivative data; animal models
Antiarrhythmic Local anesthetic Cardiovascular

Application Scenarios for 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine


GPCR & Ion Channel Bioisostere Synthesis

Use 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine as a rigid piperidine replacement scaffold when synthesizing conformationally restricted analogs of GPCR ligands (e.g., muscarinic agonists/antagonists) or ion channel modulators. The locked boat conformation provides predictable exit vector geometry that eliminates conformational averaging inherent to flexible piperidines, enabling more precise SAR interpretation [1]. This scaffold has demonstrated utility in cholinergic pharmacology where stereochemistry at the 6-position directly dictates agonist vs. antagonist functional outcomes [2].

Stereochemistry-Controlled CNS Lead Optimization

When optimizing CNS-targeted compounds where N-methyl orientation relative to an amine pharmacophore is critical for target engagement, the syn and anti stereoisomers of 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine provide distinct, predictable conformational populations. Syn isomers favor exo N-methyl orientation; anti isomers favor endo orientation [1]. This stereochemical control is essential for reproducible structure-activity relationships and cannot be achieved with flexible piperidine analogs.

ELOVL6 Inhibitor for Metabolic Disease Research

The 2-azabicyclo[2.2.2]octane framework, including 6-amino functionalized derivatives, has been validated as an ELOVL6 inhibitor scaffold capable of yielding orally bioavailable, potent, and selective development candidates [1]. For research programs targeting fatty acid elongation in metabolic disorders (obesity, diabetes, NAFLD), this compound class offers a starting point with demonstrated optimization tractability.

Conformational Analysis Reference Standard

The extensive NMR and X-ray crystallographic characterization of 2-methyl-2-azabicyclo[2.2.2]octane derivatives, including detailed assignments of all bicyclic proton and carbon resonances, establishes this scaffold as a model system for studying isoquinuclidine conformational behavior [1]. The ¹H-¹H coupling constants derived from these studies serve as reference values for analyzing other bicyclic amine derivatives [2].

Application
Selection Property
Validation Focus
GPCR / ion channel bioisostere synthesis
Rigid scaffold with defined exit vectors
SAR interpretation consistency
CNS lead optimization
Stereochemistry-driven N‑methyl orientation
Target engagement reproducibility
Metabolic disorder target research
ELOVL6 inhibitor scaffold tractability
Oral bioavailability optimization pathway
Conformational analysis standard
Well-characterized NMR/X‑ray spectral data
Bicyclic amine spectral benchmarking
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